molecular formula C17H16O3 B7752029 (2E)-3-(4-ethoxyphenyl)-2-phenylprop-2-enoic acid

(2E)-3-(4-ethoxyphenyl)-2-phenylprop-2-enoic acid

Cat. No.: B7752029
M. Wt: 268.31 g/mol
InChI Key: LKSIQMGQBZITQK-FOWTUZBSSA-N
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Description

(2E)-3-(4-ethoxyphenyl)-2-phenylprop-2-enoic acid is an organic compound that belongs to the class of cinnamic acids It is characterized by the presence of an ethoxy group attached to the phenyl ring and a phenyl group attached to the propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-ethoxyphenyl)-2-phenylprop-2-enoic acid can be achieved through several methods. One common approach involves the condensation of 4-ethoxybenzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, to form the corresponding chalcone. This chalcone is then subjected to an aldol condensation reaction to yield the desired this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-ethoxyphenyl)-2-phenylprop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2E)-3-(4-ethoxyphenyl)-2-phenylprop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-3-(4-ethoxyphenyl)-2-phenylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(4-ethoxyphenyl)-2-phenylprop-2-enoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)-2-phenylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-2-20-15-10-8-13(9-11-15)12-16(17(18)19)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,18,19)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSIQMGQBZITQK-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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